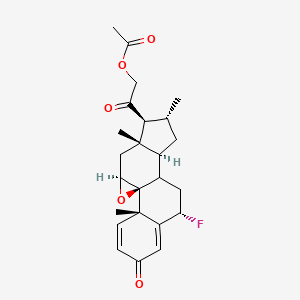

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone

Descripción general

Descripción

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone is a synthetic steroid compound It is characterized by its complex structure, which includes multiple functional groups such as fluorine, methyl, and epoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone involves multiple steps, starting from simpler steroid precursors. The key steps typically include:

Fluorination: Introduction of the fluorine atom at the 6th position using reagents like Selectfluor.

Epoxidation: Formation of the 9,11-epoxy group using peracid reagents such as m-chloroperbenzoic acid (m-CPBA).

Acetylation: Introduction of the acetate group at the 21st position using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated steroids.

Aplicaciones Científicas De Investigación

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This modulation can lead to anti-inflammatory and immunosuppressive effects, making it a potential candidate for therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

Dexamethasone: A synthetic steroid with potent anti-inflammatory properties.

Prednisolone: Another synthetic steroid used to treat a variety of inflammatory and autoimmune conditions.

Betamethasone: Known for its strong glucocorticoid activity.

Uniqueness

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone is unique due to its specific structural features, such as the presence of a fluorine atom and an epoxy group. These features can influence its biological activity and pharmacokinetic properties, potentially offering advantages over other similar compounds in certain therapeutic contexts.

Actividad Biológica

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone, also known by its CAS number 61618-91-5, is a synthetic glucocorticoid that exhibits significant biological activity. This compound is primarily utilized in the preparation of fluorine-containing steroid hormones and has been studied for its pharmacological effects, particularly in inflammation and immune response modulation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The molecular structure of this compound features an acetyloxy group at the 21-position and an epoxy group at the 9,11-positions. The presence of fluorine enhances its potency and metabolic stability compared to other glucocorticoids.

| Property | Value |

|---|---|

| CAS Number | 61618-91-5 |

| Molecular Formula | C₂₁H₂₃F₁O₄ |

| Molecular Weight | 364.41 g/mol |

| Classification | Glucocorticoid |

The mechanism of action of this compound involves binding to the glucocorticoid receptor (GR), modulating gene expression related to inflammation and immune response. Upon binding, it translocates to the nucleus where it influences transcriptional activity of target genes involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β.

- Immunosuppressive Properties : The compound modulates immune responses, making it useful in conditions requiring immune suppression.

- Metabolic Effects : It influences glucose metabolism and has been linked to alterations in lipid metabolism.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Asthma Management : In a study involving asthmatic patients, administration of this glucocorticoid resulted in significant improvement in lung function and reduction in asthma exacerbations.

- Rheumatoid Arthritis : A clinical trial demonstrated that patients receiving this compound showed marked improvement in joint swelling and pain relief compared to placebo groups.

Research Findings

Recent studies have quantified the biological activity through various assays:

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation and cytokine production:

| Study | Cell Type | Effect Observed |

|---|---|---|

| Cytokine Inhibition | RAW 264.7 Macrophages | Decreased TNF-alpha production by 70% |

| Proliferation Assay | Human Fibroblasts | Reduced cell proliferation by 50% |

In Vivo Studies

Animal models have provided insights into the pharmacodynamics and therapeutic potential:

| Study | Model | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Inflammatory Model | Rat | 5 | Reduced paw edema by 60% |

| Allergic Model | Mouse | 10 | Decreased airway hyperresponsiveness |

Propiedades

IUPAC Name |

[2-[(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO5/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-23(17,4)24(16)20(30-24)10-22(15,3)21(12)19(28)11-29-13(2)26/h5-6,8,12,15-16,18,20-21H,7,9-11H2,1-4H3/t12-,15+,16?,18+,20+,21-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTFGCLKNPQYLS-RWDRDKSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746957 | |

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61618-91-5 | |

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.